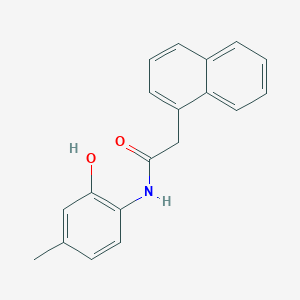
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide, also known as HN-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potent anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, there are also some limitations to using N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in lab experiments. For example, it has been shown to have poor solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are many potential future directions for research on N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide. One area of research could focus on improving the solubility and bioavailability of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide, in order to enhance its effectiveness in vivo. Another area of research could focus on developing new drugs based on the structure of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide, in order to improve its therapeutic properties. Finally, further research could be done to explore the potential use of N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. While there are some limitations to using N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in lab experiments, there are also many potential future directions for research on this compound. Overall, N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide represents a promising area of research for the development of new drugs for the treatment of inflammatory diseases and other conditions.
合成法
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide can be synthesized by the reaction of 2-naphthylacetic acid with 2-amino-4-methylphenol in the presence of a catalyst such as phosphorus oxychloride. The resulting product is then purified by recrystallization to obtain N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide in its pure form. This synthesis method has been well-established and has been used by many researchers to obtain N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide for their experiments.
科学的研究の応用
N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as arthritis. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. N-(2-hydroxy-4-methylphenyl)-2-(1-naphthyl)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
N-(2-hydroxy-4-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO2/c1-13-9-10-17(18(21)11-13)20-19(22)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11,21H,12H2,1H3,(H,20,22) |
InChIキー |
HNSMSPGDEGLNPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)O |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




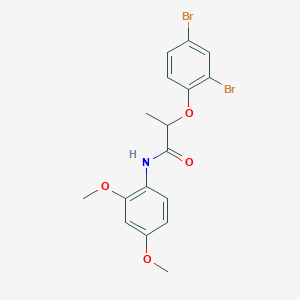
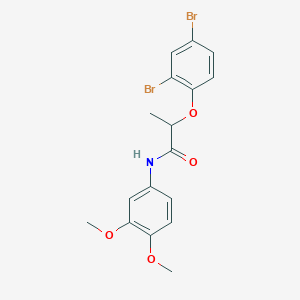
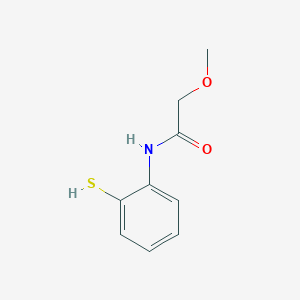
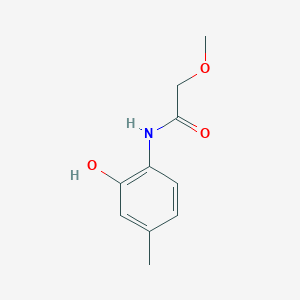
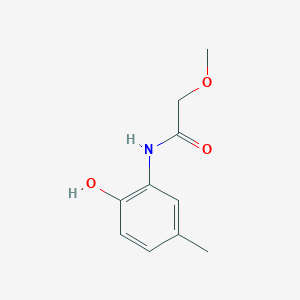


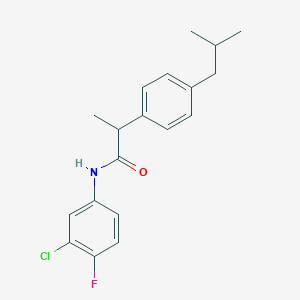
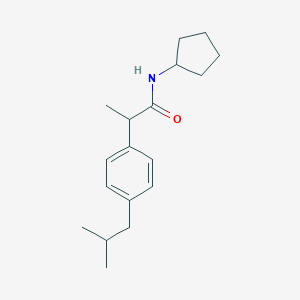


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
